![molecular formula C25H26FN5O2S B2495449 N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-24-8](/img/structure/B2495449.png)

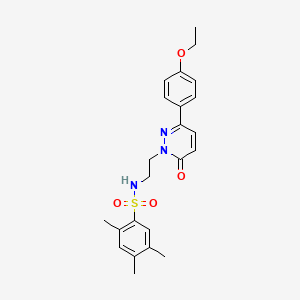

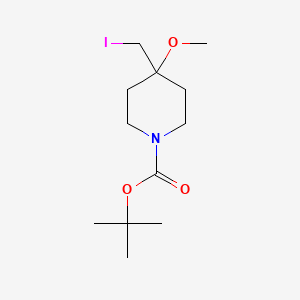

N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

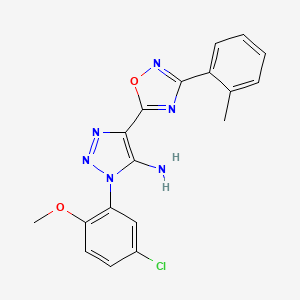

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of heterocyclic compounds . They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol .

Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

Triazole compounds, including [1,2,4]triazolo[4,3-a]quinoxaline derivatives, are known to exhibit a wide range of chemical reactivity due to the presence of multiple nitrogen atoms in the ring structure .

科学的研究の応用

- 1,2,4-triazole-containing compounds exhibit promising anticancer properties. Researchers have explored derivatives of this scaffold for their ability to inhibit cancer cell growth and metastasis .

- 1,2,4-triazoles have been investigated as antimicrobial agents. The N–C–S linkage in the skeleton contributes to their activity against bacteria and fungi .

- The biological importance of 1,2,4-triazoles extends to anti-inflammatory activity. Compounds with this scaffold have shown potential in reducing inflammation .

- Oxidative stress plays a role in various diseases. 1,2,4-triazoles have been investigated for their antioxidant properties .

- Some 1,2,4-triazole derivatives exhibit analgesic (pain-relieving) properties. These compounds interact with biological receptors to modulate pain pathways .

- Beyond pharmaceuticals, 1,2,4-triazoles find use in agrochemistry. They act as fungicides, herbicides, and plant growth regulators .

Anticancer Activity

Antimicrobial Agents

Anti-Inflammatory Agents

Antioxidant Properties

Analgesic Effects

Agrochemical Applications

作用機序

Target of Action

The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the c-Met and VEGFR-2 proteins, similar to the lead compound foretinib . This binding inhibits the expression of c-Met and VEGFR-2, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 pathways. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the inhibition of cancer cell growth .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also exhibits low hemolytic toxicity .

将来の方向性

The future directions for research on “N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the design and synthesis of new derivatives, as well as detailed studies of their mechanisms of action .

特性

IUPAC Name |

N-cyclopentyl-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)14-21(19)31-24(30)28-29-25(31)34-15-17-7-3-6-10-20(17)26/h3,6-7,10-12,14,18H,2,4-5,8-9,13,15H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYKCZYACSSJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)

![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)